2,2'-(Ethane-1,2-diylbis((2-hydroxybenzyl)azanediyl))diacetic acid dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

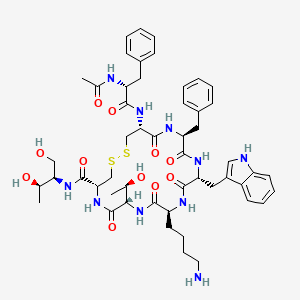

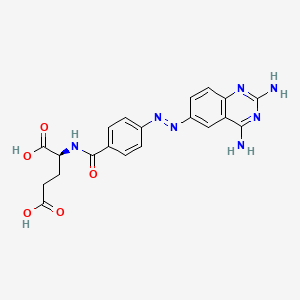

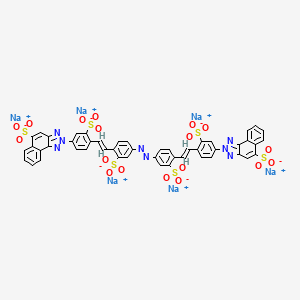

HBED (dihydrochloride), also known as N,N’-bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid dihydrochloride, is a synthetic hexadentate ligand. It is primarily used as an iron chelator, forming a 1:1 complex with iron ions. This compound has been studied extensively for its potential as an alternative to deferoxamine for the treatment of chronic iron overload and acute iron poisoning .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of HBED (dihydrochloride) involves the reaction of ethylenediamine with 2-hydroxybenzyl chloride in the presence of a base, followed by the addition of chloroacetic acid. The reaction typically proceeds under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of HBED (dihydrochloride) follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is obtained through multiple purification steps, including filtration, crystallization, and drying .

Analyse Des Réactions Chimiques

Types of Reactions

HBED (dihydrochloride) primarily undergoes complexation reactions with metal ions, particularly iron. It forms stable complexes with iron(III) ions, which is the basis for its use as an iron chelator .

Common Reagents and Conditions

The complexation reactions typically involve the use of aqueous solutions of HBED (dihydrochloride) and iron salts, such as ferric chloride. The reactions are usually carried out at neutral to slightly acidic pH (pH 5-7) and at room temperature .

Major Products Formed

The major product formed from the reaction of HBED (dihydrochloride) with iron(III) ions is the iron-HBED complex, which is highly stable and water-soluble .

Applications De Recherche Scientifique

HBED (dihydrochloride) has a wide range of scientific research applications:

Mécanisme D'action

HBED (dihydrochloride) exerts its effects by forming stable complexes with metal ions, particularly iron(III). The hexadentate ligand binds to the iron ion through its phenolic and carboxylate groups, effectively sequestering the iron and preventing it from participating in harmful redox reactions. This mechanism is similar to that of deferoxamine but with higher efficiency and selectivity for iron(III) ions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Deferoxamine: A bacterial siderophore used as an iron chelator.

Deferiprone: An oral iron chelator that forms a 3:1 complex with iron.

Deferasirox: Another oral iron chelator that forms a 2:1 complex with iron.

Uniqueness of HBED (dihydrochloride)

HBED (dihydrochloride) is unique in its high affinity and selectivity for iron(III) ions, forming a stable 1:1 complex. Unlike deferoxamine, it does not require prolonged infusion and has fewer side effects. Its synthetic nature also avoids the potential for allergic reactions associated with fermentation by-products in deferoxamine .

Propriétés

Formule moléculaire |

C20H26Cl2N2O6 |

|---|---|

Poids moléculaire |

461.3 g/mol |

Nom IUPAC |

2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid;dihydrochloride |

InChI |

InChI=1S/C20H24N2O6.2ClH/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24;;/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28);2*1H |

Clé InChI |

RZDJUOOSLXHIIK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O.Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.